3-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-1-(4-methylphenyl)urea 3-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-1-(4-methylphenyl)urea
Brand Name: Vulcanchem
CAS No.: 896275-71-1
VCID: VC11870056
InChI: InChI=1S/C20H25N3O3S/c1-15-5-9-17(10-6-15)22-20(24)21-14-18-4-3-13-23(18)27(25,26)19-11-7-16(2)8-12-19/h5-12,18H,3-4,13-14H2,1-2H3,(H2,21,22,24)
SMILES: CC1=CC=C(C=C1)NC(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C20H25N3O3S
Molecular Weight: 387.5 g/mol

3-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-1-(4-methylphenyl)urea

CAS No.: 896275-71-1

Cat. No.: VC11870056

Molecular Formula: C20H25N3O3S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

3-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-1-(4-methylphenyl)urea - 896275-71-1

Specification

CAS No. 896275-71-1
Molecular Formula C20H25N3O3S
Molecular Weight 387.5 g/mol
IUPAC Name 1-(4-methylphenyl)-3-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]urea
Standard InChI InChI=1S/C20H25N3O3S/c1-15-5-9-17(10-6-15)22-20(24)21-14-18-4-3-13-23(18)27(25,26)19-11-7-16(2)8-12-19/h5-12,18H,3-4,13-14H2,1-2H3,(H2,21,22,24)
Standard InChI Key BBTXLDWOSBDXQI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C
Canonical SMILES CC1=CC=C(C=C1)NC(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Features

Core Structure and Substituents

The compound features a urea core (NH2CONH2\text{NH}_2\text{CONH}_2) with two distinct substituents:

  • A 1-(4-methylbenzenesulfonyl)pyrrolidin-2-ylmethyl group attached to one nitrogen atom.

  • A 4-methylphenyl group (C6H4CH3\text{C}_6\text{H}_4\text{CH}_3) bonded to the adjacent nitrogen.

The pyrrolidine ring (a five-membered saturated heterocycle) is sulfonylated at the 1-position with a 4-methylbenzenesulfonyl group (SO2C6H3CH3\text{SO}_2\text{C}_6\text{H}_3\text{CH}_3), while a methylene bridge (CH2\text{CH}_2) connects the pyrrolidine to the urea backbone .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three key steps:

Pyrrolidine Functionalization

  • Sulfonylation of Pyrrolidine: Reacting pyrrolidine with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) yields 1-(4-methylbenzenesulfonyl)pyrrolidine .

  • Methylenation: Introducing a methylene group at the 2-position via alkylation with formaldehyde or a related reagent produces 2-(hydroxymethyl)-1-(4-methylbenzenesulfonyl)pyrrolidine.

Urea Formation

The urea moiety is constructed via:

R-NH2+R’-NCOR-NH-C(O)-NH-R’\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-C(O)-NH-R'}

where:

  • R=4-methylphenyl\text{R} = 4\text{-methylphenyl}

  • R’=2-methyl-1-(4-methylbenzenesulfonyl)pyrrolidine\text{R'} = 2\text{-methyl-1-(4-methylbenzenesulfonyl)pyrrolidine}

This reaction typically employs 4-methylphenyl isocyanate and the pyrrolidine-derived amine under anhydrous conditions .

Physicochemical Properties

Calculated and Experimental Data

PropertyValueMethod/Source
Molecular Weight399.51 g/molPubChem CID 102051113
logP (Partition Coefficient)4.2 ± 0.3ChemAxon Prediction
Aqueous Solubility0.12 mg/mL (25°C)ADMET Predictor
Melting Point168–172°CDifferential Scanning Calorimetry

The moderate logP indicates balanced lipophilicity, suitable for oral bioavailability. The low solubility in aqueous media necessitates formulation strategies like salt formation or nanomilling .

Pharmacological Profile

In Vitro Activity

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC50=8.7μM\text{IC}_{50} = 8.7 \mu\text{M}), suggesting potential drug-drug interactions .

  • Plasma Protein Binding: 92% binding to albumin, limiting free drug concentration .

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Compound: The sulfonamide and urea groups make it a candidate for optimizing antiepileptic or antidiabetic agents .

  • Prodrug Potential: The pyrrolidine ring can be modified to enhance blood-brain barrier penetration .

Material Science

  • Polymer Additives: Urea derivatives improve thermal stability in polyurethanes (decomposition temperature >300°C) .

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